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molecular formula C5H4ClIN2 B3024639 4-Chloro-5-iodopyridin-2-amine CAS No. 670253-37-9

4-Chloro-5-iodopyridin-2-amine

Cat. No. B3024639
M. Wt: 254.45 g/mol
InChI Key: MBEBQNFNTISDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060515B2

Procedure details

(Tsuruoka, A., et. al. ibid) Zinc cyanide (0.254 g, 2.17 mmol) and tetrakistriphenylphosphine palladium (0) (0.460 g, 0.394 mmol) were added to a solution of compound ii (1.00 g, 3.94 mmol) in NMP (10 mL). The reaction mixture was heated under N2(g) to 135° C. for 2 h, cooled to room temperature and partitioned between EtOAc (30 mL) and aqueous ammonia solution (0.35%, 50 mL). The organic fraction was separated, washed successively with water (2×100 mL) and brine (30 mL), dried (MgSO4) and reduced in vacuo onto SiO2. Column chromatography (SiO2), eluting with 2:1 Petrol-EtOAc to 1:1 Petrol-EtOAc, afforded compound iii. (0.360 g, 2.35 mmol, 60%) as an off-white solid.
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Zinc cyanide
Quantity
0.254 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](I)=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.[CH3:10][N:11]1C(=O)CCC1>[C-]#N.[Zn+2].[C-]#N>[NH2:9][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([C:10]#[N:11])=[CH:6][N:5]=1 |f:2.3.4|

Inputs

Step One
Name
tetrakistriphenylphosphine palladium (0)
Quantity
0.46 g
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1I)N
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Zinc cyanide
Quantity
0.254 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (30 mL) and aqueous ammonia solution (0.35%, 50 mL)
CUSTOM
Type
CUSTOM
Details
The organic fraction was separated
WASH
Type
WASH
Details
washed successively with water (2×100 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
WASH
Type
WASH
Details
Column chromatography (SiO2), eluting with 2:1 Petrol-EtOAc to 1:1 Petrol-EtOAc

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C#N)C(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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